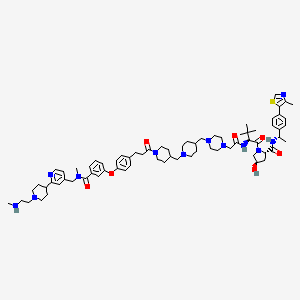![molecular formula C36H24CrN9Na2O9S B12370835 disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate is a complex compound that belongs to the class of azo dyes. These compounds are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics. The compound’s structure includes chromium, which plays a crucial role in its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of aromatic amines followed by coupling with suitable chromophores. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The presence of chromium adds complexity to the synthesis, requiring careful control of reaction parameters to ensure the correct oxidation state and coordination environment.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated control systems. The use of chromium necessitates stringent environmental controls to prevent contamination and ensure worker safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo bond can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to quinones and other oxidized derivatives, while reduction yields amines. Substitution reactions introduce various functional groups onto the aromatic rings, modifying the compound’s properties.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and coordination chemistry involving chromium.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic assays and as a potential therapeutic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its interaction with biological molecules. The azo linkage and chromium center play crucial roles in its activity. The azo bond can undergo reduction in biological systems, leading to the formation of active metabolites. Chromium can coordinate with various biomolecules, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Disodium;chromium(3+);4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate: Similar structure but with a chloro substituent, affecting its color and reactivity.
Disodium;chromium(3+);2-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-5-nitrobenzenesulfonic acid: Similar structure with a sulfonic acid group, influencing its solubility and application.
Uniqueness
The unique combination of the azo linkage, chromium center, and specific substituents in disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate gives it distinct properties. Its vibrant color, stability, and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C36H24CrN9Na2O9S |
|---|---|
分子量 |
856.7 g/mol |
IUPAC名 |
disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;;/q;;+3;2*+1/p-5 |
InChIキー |
DNOMJTNQYHEMNQ-UHFFFAOYSA-I |
正規SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)












